molecular formula C23H17Cl2N3O3S2 B2866013 N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide CAS No. 477568-77-7

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide

Cat. No.: B2866013
CAS No.: 477568-77-7
M. Wt: 518.43
InChI Key: BYNBLXGRNDEOQL-UHFFFAOYSA-N
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Description

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide is a useful research compound. Its molecular formula is C23H17Cl2N3O3S2 and its molecular weight is 518.43. The purity is usually 95%.
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Scientific Research Applications

Anticancer Potential

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide and its derivatives have been explored for their potential in cancer treatment. One study designed and synthesized a series of similar compounds, evaluating their anticancer activity against various cancer cell lines including breast, lung, colon, and ovarian cancers. Several of these compounds exhibited moderate to excellent anticancer activities, some even surpassing the reference drug etoposide (Ravinaik et al., 2021).

Pro-apoptotic Activity

Derivatives of the compound have shown proapoptotic activity in cancer treatment. A study synthesized derivatives from indapamide and found that certain compounds demonstrated significant growth inhibition in melanoma cell lines, with one specific compound showing notable proapoptotic activity (Yılmaz et al., 2015).

Antibacterial and Antioxidant Properties

Some derivatives of this compound have been studied for their antibacterial and antioxidant activities. A research demonstrated that certain derivatives showed good antibacterial activity against Staphylococcus aureus, as well as potent antioxidant activity (Karanth et al., 2019).

Anti-tubercular Activity

Research into the potential of these compounds for treating tuberculosis has been conducted. A study synthesized several derivatives and evaluated them for antitubercular activity against Mycobacterium tuberculosis, showing promising results (Dighe et al., 2012).

Antimicrobial Evaluation

The antimicrobial properties of derivatives of this compound have also been a subject of study. One research synthesized thiazole derivatives and tested their antimicrobial activity against various bacterial and fungal species, with some showing significant activity (Chawla, 2016).

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds . These compounds have shown diverse biological activities, suggesting that they may interact with multiple targets.

Mode of Action

Thiazole derivatives have been reported to exhibit various biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . This suggests that the compound may interact with its targets in a way that modulates these biological activities.

Biochemical Pathways

Given the diverse biological activities of thiazole derivatives , it can be inferred that this compound may influence multiple biochemical pathways

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.

Result of Action

Given the diverse biological activities of thiazole derivatives , it can be inferred that this compound may have multiple effects at the molecular and cellular level.

Properties

IUPAC Name

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17Cl2N3O3S2/c1-28(17-5-3-2-4-6-17)33(30,31)18-10-7-15(8-11-18)22(29)27-23-26-21(14-32-23)19-12-9-16(24)13-20(19)25/h2-14H,1H3,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYNBLXGRNDEOQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17Cl2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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